molecular formula C18H24N2O3S B604251 3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide CAS No. 1428153-72-3

3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B604251
CAS No.: 1428153-72-3
M. Wt: 348.5g/mol
InChI Key: YQHWLEOAZHUFBX-UHFFFAOYSA-N
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Description

3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-tert-butyl-4-ethoxybenzene-1-sulfonyl chloride with 4-methylpyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
  • tert-Butyl methyl ether
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1428153-72-3

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5g/mol

IUPAC Name

3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-6-23-16-8-7-14(12-15(16)18(3,4)5)24(21,22)20-17-11-13(2)9-10-19-17/h7-12H,6H2,1-5H3,(H,19,20)

InChI Key

YQHWLEOAZHUFBX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C(C)(C)C

Origin of Product

United States

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